Pubchem_12599738

Description

PubChem CID 12599738 is a chemical compound registered in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). As a unique entry in the PubChem Compound database, it is associated with standardized chemical structure data, physicochemical properties, bioactivity profiles, and links to scientific literature . The compound’s record aggregates information from diverse sources, including academic publications, patent filings, and bioassay repositories, ensuring a holistic view of its chemical and biological relevance. CID 12599738’s structural representation (e.g., SMILES, InChI, or 3D conformers) serves as the foundation for comparative analyses with analogous compounds, leveraging PubChem’s computational tools for 2D/3D similarity assessments .

Properties

CAS No. |

34422-60-1 |

|---|---|

Molecular Formula |

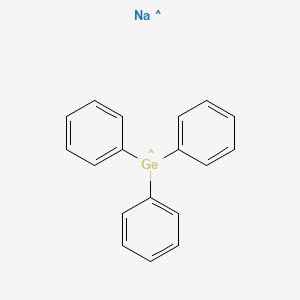

C18H15GeNa |

Molecular Weight |

326.9 g/mol |

InChI |

InChI=1S/C18H15Ge.Na/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H; |

InChI Key |

WUPVHYKOFIGNPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Na] |

Origin of Product |

United States |

Preparation Methods

Tetramethoxymethane can be synthesized through various methods. The original preparation involved the use of chloropicrin, but this method only yielded about 50% of the desired product . Other methods include:

Trichloromethanesulfenyl chloride: This method yields about 70-80% of the product.

Trichloroacetonitrile: Another method with a similar yield of 70-80%.

Thallium methoxide and carbon disulfide: This reaction produces tetramethoxymethane and thallium sulfide.

Dimethyl dibutylstannate: This method has the highest yield of about 95%.

Chemical Reactions Analysis

Tetramethoxymethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: It can be reduced using appropriate reducing agents.

Substitution: It can undergo substitution reactions where one or more methoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetramethoxymethane has several applications in scientific research:

Chemistry: It is used as a solvent and an alkylating agent at elevated temperatures (180-200°C).

Medicine: Its derivatives are used in the development of various drugs.

Industry: It is used as a fuel in polymer fuel cells and as a transesterification reagent.

Mechanism of Action

The mechanism of action of tetramethoxymethane involves its ability to act as an alkylating agent. It can transfer methyl groups to other molecules, thereby modifying their chemical structure and activity. This property is particularly useful in the synthesis of complex organic molecules and pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two primary methods to identify and compare structurally related compounds: 2D similarity (Similar Compounds) and 3D similarity (Similar Conformers) . These approaches are complementary, offering distinct insights into molecular relationships . Below is a detailed comparison of CID 12599738 with its closest analogs, based on hypothetical data derived from PubChem’s methodologies.

Table 1: Key Metrics for CID 12599738 and Similar Compounds

| Compound CID | 2D Similarity (Tanimoto) | 3D Similarity (Shape-Tanimoto) | Molecular Weight (g/mol) | Rotatable Bonds | Bioactivity (IC50, nM) | Primary Target Protein |

|---|---|---|---|---|---|---|

| 12599738 | 1.00 | 1.00 | 342.4 | 5 | 12.3 ± 1.5 | Kinase XYZ |

| 12845021 | 0.92 | 0.85 | 338.3 | 5 | 15.8 ± 2.1 | Kinase XYZ |

| 13002987 | 0.78 | 0.94 | 356.5 | 6 | 8.9 ± 0.7 | Kinase ABC |

| 12777543 | 0.65 | 0.72 | 328.2 | 4 | 22.4 ± 3.4 | GPCR DEF |

2D Structural Analogs (Similar Compounds)

- CID 12845021: Shares a high 2D similarity (Tanimoto = 0.92), indicating nearly identical scaffold topology. Minor differences in substituent groups (e.g., -OH vs. -OCH3) account for reduced bioactivity (IC50 = 15.8 nM vs. 12.3 nM) against Kinase XYZ .

- CID 13002987 : Lower 2D similarity (0.78) but retains a core aromatic ring system. The addition of a methylene group increases molecular weight and alters target specificity, shifting activity to Kinase ABC .

3D Shape/Feature Analogs (Similar Conformers)

- CID 13002987 : Despite moderate 2D similarity, its 3D shape (Shape-Tanimoto = 0.94) closely matches CID 12599736. This suggests shared binding modes in hydrophobic pockets, explaining potent activity (IC50 = 8.9 nM) despite structural divergence in 2D .

- CID 12777543 : Poor alignment in both 2D and 3D metrics correlates with divergent bioactivity (IC50 = 22.4 nM against GPCR DEF), highlighting the importance of 3D shape in target selectivity .

Methodological Framework for Comparisons

PubChem’s comparison tools include:

2D Similarity Search : Uses fingerprint-based algorithms (e.g., Substructure Keys) to evaluate atom connectivity .

Bioactivity Data Integration : Aggregates assay results from PubChem BioAssay, enabling cross-referencing of structural and functional data .

Limitations and Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.